Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
Description
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic aromatic ester characterized by a bromo substituent at the 3-position, a 4-methylbenzyloxy group at the 4-position, and an allyl ester moiety.
Properties
Molecular Formula |
C18H17BrO3 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
prop-2-enyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
DTXPVDGUWMYVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves the following steps:
Allylation: The allyl group can be introduced through a reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Etherification: The 4-methylbenzyl group can be attached via an etherification reaction using 4-methylbenzyl alcohol and a suitable dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, or osmium tetroxide (OsO4) in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium cyanide (NaCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the allyl group can participate in electrophilic or nucleophilic interactions, while the benzoate moiety can engage in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Allyl Benzoate Derivatives
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate ()
- Molecular Formula : C20H22O4
- Molecular Weight : 326.39
- Key Differences : Replaces the bromo group with an ethoxy (-OCH2CH3) and a 2-methylbenzyloxy group.
- The 2-methylbenzyloxy substituent introduces steric hindrance, which may affect crystallinity or solubility .
Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate ()
- Molecular Formula : C17H12BrClO3
- Molecular Weight : 379.63
- Key Differences : Substitutes the allyl ester with a propargyl (prop-2-yn-1-yl) group and replaces 4-methylbenzyloxy with 2-chlorobenzyloxy.
Functional Group Modifications in Liquid Crystal Elastomers
Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate ()
- Molecular Formula: Not explicitly provided, but likely includes a decyloxy chain and benzoyloxy group.
- Key Differences : Features a long decyloxy (-OC10H21) chain and a benzoyloxy (-O(CO)C6H4) group instead of bromo and 4-methylbenzyloxy.
- Applications : Used in polysiloxane-based liquid crystal elastomers. The decyloxy chain enhances mesomorphic properties, while the allyl ester enables cross-linking via hydrosilylation. Elastomers with alkyl/azo cross-linkers showed superior thermal stability and actuation properties compared to phenyl/biphenyl variants .
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate ()
- Molecular Formula : C18H18O5 (calculated from data)
- Key Differences: Uses a methyl ester and a p-tolyloxy (4-methylphenoxy) group instead of allyl ester and 4-methylbenzyloxy.
- Synthesis Insights: Achieved 89% yield, suggesting methyl esters may offer higher synthetic efficiency due to reduced steric hindrance compared to allyl esters.
Data Table: Structural and Functional Comparison
Key Research Findings
Material Science Applications: Allyl esters (e.g., in ) facilitate cross-linking in polymers, but the target compound’s bromine may introduce challenges in thermal stability compared to non-halogenated analogs .
Synthetic Efficiency : Methyl esters () achieve higher yields than bulkier allyl/propargyl esters, highlighting a trade-off between reactivity and synthetic practicality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
